5-HT3 Receptor Binding Affinity: 7-Fluoro-4-piperazinyl vs. 9-Fluoro-4-(4-methylpiperazinyl) Analog
The target compound demonstrates a 5-HT3 IC50 of 5.40 nM in a rat cortical homogenate [3H]BRL-43694 competition binding assay [1]. The closest 9-fluoro positional isomer, substituted with a 4-methyl group on the piperazine, achieves an IC50 of 0.440 nM in the identical assay system [2]. Although the 9-fluoro N-methyl analog is approximately 12-fold more potent in this binding assay, the target compound retains a free piperazine NH—a critical vector for further derivatization—while maintaining nanomolar affinity, positioning it as a versatile starting point for focused library synthesis where functionalizable chemical space is prioritized over maximal binding potency [1][2].
| Evidence Dimension | 5-HT3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.40 nM |
| Comparator Or Baseline | 9-Fluoro-4-(4-methyl-piperazin-1-yl)-pyrrolo[1,2-a]quinoxaline (CHEMBL124886): IC50 = 0.440 nM |
| Quantified Difference | Comparator is ~12.3-fold more potent than target compound |
| Conditions | Inhibition of [3H]BRL-43694 binding to 5-HT3 receptor in rat cortical homogenate |
Why This Matters
Researchers selecting between these analogs must balance maximal binding potency against the synthetic versatility conferred by the free piperazine NH, which enables on-demand N-functionalization for SAR campaigns.
- [1] BindingDB BDBM50060679: 7-Fluoro-4-piperazin-1-yl-pyrrolo[1,2-a]quinoxaline (CHEMBL120216). IC50 = 5.40 nM, [3H]BRL-43694, rat cortex. View Source
- [2] BindingDB BDBM50060685: 9-Fluoro-4-(4-methyl-piperazin-1-yl)-pyrrolo[1,2-a]quinoxaline (CHEMBL124886). IC50 = 0.440 nM, [3H]BRL-43694, rat cortex. View Source
